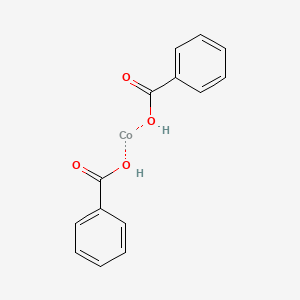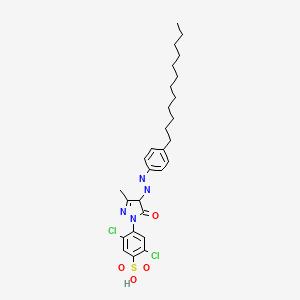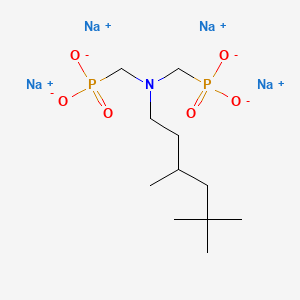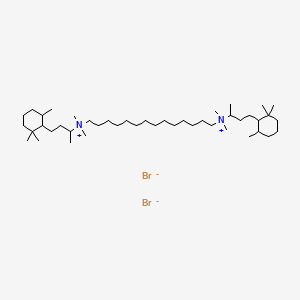
Cobalt(II) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(II) benzoate is an inorganic compound with the chemical formula C₁₄H₁₀CoO₄. It is typically found as a pink crystalline solid and is known for its low solubility in water but good solubility in organic solvents. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt(II) benzoate can be synthesized by reacting cobalt carbonate (CoCO₃) with benzoic acid (C₇H₆O₂) in boiling water. The reaction produces this compound trihydrate, which can be crystallized from the solution . The reaction can be represented as:
CoCO3+2C7H6O2→Co(C7H5O2)2+H2O+CO2
Industrial Production Methods: In industrial settings, this compound is produced by reacting cobalt salts, such as cobalt chloride (CoCl₂) or cobalt sulfate (CoSO₄), with sodium benzoate (C₇H₅NaO₂) in an aqueous solution. The resulting this compound precipitates out of the solution and can be filtered and dried .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt(II) benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cobalt(III) benzoate under specific conditions.
Reduction: It can be reduced to cobalt metal or lower oxidation states of cobalt.
Substitution: The benzoate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) can be used.
Substitution: Ligands such as ammonia (NH₃) or ethylenediamine (C₂H₄(NH₂)₂) can be used for substitution reactions.
Major Products:
Oxidation: Cobalt(III) benzoate.
Reduction: Cobalt metal or cobalt(II) complexes with different ligands.
Substitution: Cobalt complexes with new ligands.
Applications De Recherche Scientifique
Cobalt(II) benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and hydrogenation reactions.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Industry: It is used in the production of pigments, coatings, and as a precursor for other cobalt compounds.
Mécanisme D'action
The mechanism of action of cobalt(II) benzoate involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt ion can interact with molecular targets through coordination bonds, influencing various biochemical pathways. For example, in catalytic applications, this compound can facilitate the transfer of electrons, thereby accelerating chemical reactions .
Comparaison Avec Des Composés Similaires
Cobalt(II) acetate (C₄H₆CoO₄): Similar in structure but with acetate ligands instead of benzoate.
Cobalt(II) chloride (CoCl₂): A simple cobalt salt with chloride ions.
Cobalt(II) sulfate (CoSO₄): Another cobalt salt with sulfate ions.
Uniqueness: Cobalt(II) benzoate is unique due to its specific ligand (benzoate), which imparts distinct solubility and reactivity characteristics. Its ability to form stable complexes with various ligands makes it particularly useful in coordination chemistry and catalysis .
Propriétés
Formule moléculaire |
C14H12CoO4 |
|---|---|
Poids moléculaire |
303.17 g/mol |
Nom IUPAC |
benzoic acid;cobalt |
InChI |
InChI=1S/2C7H6O2.Co/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9); |
Clé InChI |
INYMVIMYGPZTDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775187.png)

![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13775212.png)

![2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B13775224.png)
![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775225.png)




![[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13775252.png)



